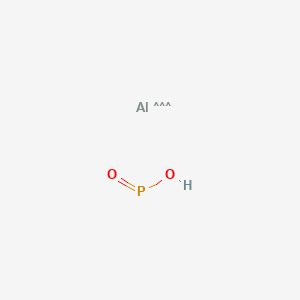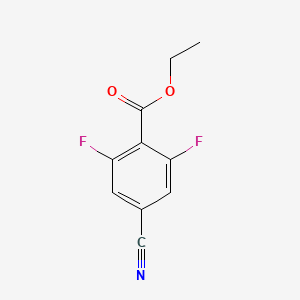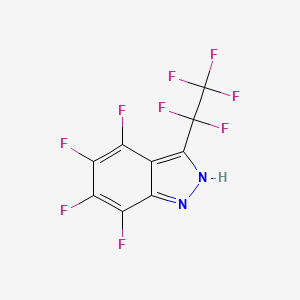
(S)-3-(1-Aminoethyl)-N,N-dimethylaniline dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-(1-Aminoethyl)-N,N-dimethylaniline dihydrochloride is a chiral primary amine with significant applications in various fields of chemistry and biology. This compound is known for its unique structural properties, which make it a valuable building block in the synthesis of pharmaceuticals and other organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(1-Aminoethyl)-N,N-dimethylaniline dihydrochloride typically involves the catalytic asymmetric synthesis of α-chiral primary amines. One common method is the hydrogenation of nitriles and reductive amination of carbonyl compounds with ammonia over heterogeneous transition metal catalysts . This method is atom-economical and scalable, making it suitable for industrial production.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of metallic cobalt and silica particles as catalysts. These catalysts exhibit high performance for the selective synthesis of primary amines, even under mild conditions .
Chemical Reactions Analysis
Types of Reactions
(S)-3-(1-Aminoethyl)-N,N-dimethylaniline dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen, ammonia, and various transition metal catalysts. The conditions for these reactions can vary, but they often involve mild temperatures and pressures to ensure selectivity and efficiency .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound.
Scientific Research Applications
(S)-3-(1-Aminoethyl)-N,N-dimethylaniline dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a chiral building block in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It is used in the development of pharmaceuticals, particularly those targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and as a catalyst in various industrial processes .
Mechanism of Action
The mechanism of action of (S)-3-(1-Aminoethyl)-N,N-dimethylaniline dihydrochloride involves its interaction with specific molecular targets and pathways. This compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (S)-3-(1-Aminoethyl)-N,N-dimethylaniline dihydrochloride include:
- (S)-4-(1-Aminoethyl)-N,N-dimethylbenzenamine dihydrochloride
- (S)-5-(1-Aminoethyl)-2-methylaniline dihydrochloride
- 1-(4-Pyridyl)ethylamine
Uniqueness
What sets this compound apart from these similar compounds is its specific chiral configuration and the presence of the dimethylaniline group. This unique structure imparts distinct chemical and biological properties, making it particularly valuable in certain applications .
Properties
Molecular Formula |
C10H16N2 |
|---|---|
Molecular Weight |
164.25 g/mol |
IUPAC Name |
3-[(1S)-1-aminoethyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C10H16N2/c1-8(11)9-5-4-6-10(7-9)12(2)3/h4-8H,11H2,1-3H3/t8-/m0/s1 |
InChI Key |
YEMNVCITOAWNKC-QMMMGPOBSA-N |
Isomeric SMILES |
C[C@@H](C1=CC(=CC=C1)N(C)C)N |
Canonical SMILES |
CC(C1=CC(=CC=C1)N(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazinane-3,5-dione](/img/structure/B15132050.png)

![2-[2-(4-fluorophenyl)-4-oxo-1,2,3,3a-tetrahydropyrazolo[1,5-a]pyrazin-5-yl]-N'-hydroxyethanimidamide](/img/structure/B15132095.png)











